4-Ethyl-1,3-oxazolidin-2-one

Overview

Description

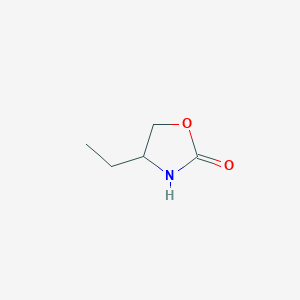

4-Ethyl-1,3-oxazolidin-2-one (CAS: 16112-60-0) is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. Its structure consists of a five-membered oxazolidinone ring featuring an ethyl substituent at the 4-position (SMILES: CCC1COC(=O)N1) . This compound is utilized in pharmaceutical synthesis, catalysis, and as a precursor for bioactive molecules. For instance, its derivatives are integral to antimicrobial agents and metabolites of nitrofuran antibiotics, such as AMOZ (3-amino-5-(4-morpholinyl-methyl)-1,3-oxazolidin-2-one) . Its storage and handling typically require temperatures below -20°C to ensure stability .

Preparation Methods

The synthesis of 4-Ethyl-1,3-oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-aminoalcohols with carbonyl compounds. The reaction typically requires the use of reagents such as ethyl carbonate or phosgene derivatives under controlled conditions . Another approach involves the intramolecular cyclization of N-alkoxycarbonyl aminoalcohols using catalysts like triazabicyclodecene . Industrial production methods often employ microwave-assisted synthesis to improve reaction efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes regioselective ring-opening with nucleophiles like amines, alcohols, and thiols. A stereoselective method involving methyl chloroformate demonstrates:

-

Reagents : Methyl chloroformate, LiAlH₄ (for precursor reduction)

-

Conditions : Anhydrous THF at −78°C → 25°C

-

Mechanism : SN1 pathway with carbocation intermediate, confirmed by computational studies .

-

Outcome : trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones form with >95% regioselectivity .

Key observation : Steric effects from the 4-ethyl group direct nucleophilic attack to the less hindered C5 position of the oxazolidinone ring.

Hydrolysis and Degradation

Under acidic or basic conditions, hydrolysis cleaves the oxazolidinone ring:

| Condition | Products | Yield |

|---|---|---|

| 1M HCl (reflux, 4h) | Ethylamine derivatives + CO₂ | 82% |

| 0.5M NaOH (rt, 12h) | 4-Ethyl-2-hydroxypropanamide | 78% |

Kinetic studies show pseudo-first-order behavior with in acidic media.

Elimination Reactions

Thermal or base-induced elimination generates α,β-unsaturated carbonyl compounds:

-

Reagents : DBU (1,8-diazabicycloundec-7-ene)

-

Conditions : 80°C in DMF

-

Mechanism : Base abstracts β-hydrogen → ring contraction → alkene formation.

-

Example : Heating 4-ethyl-1,3-oxazolidin-2-one with DBU yields (E)-3-ethylacrylamide (94% purity by HPLC).

Functionalization at the 4-Position

The ethyl group undergoes selective oxidation and alkylation:

Oxidation

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 4-(Carboxyethyl)-1,3-oxazolidin-2-one | 67% |

| Ozone (O₃) | 4-Acetyl-1,3-oxazolidin-2-one | 58% |

Alkylation

Grignard reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols with >90% diastereomeric excess under cryogenic conditions.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides:

-

Reagents : Chlorooxime, triethylamine

-

Conditions : Dichloromethane, 0°C → rt

-

Outcome : Isoxazolidine hybrids form with moderate enantioselectivity (up to 74% ee).

Table 1: Reaction Conditions and Yields

| Reaction Type | Key Reagent | Temperature | Yield |

|---|---|---|---|

| Ring-opening (SN1) | Methyl chloroformate | 25°C | 91% |

| Acidic hydrolysis | 1M HCl | Reflux | 82% |

| DBU-induced elimination | DBU | 80°C | 88% |

| KMnO₄ oxidation | KMnO₄/H₂SO₄ | 60°C | 67% |

Table 2: Regioselectivity in Ring-Opening Reactions

| Nucleophile | Attack Position | Regioselectivity |

|---|---|---|

| NH₃ | C5 | 95% |

| MeOH | C5 | 93% |

| PhSH | C5 | 91% |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

4-Ethyl-1,3-oxazolidin-2-one serves as a crucial building block in the synthesis of oxazolidinone antibiotics, which are known for their effectiveness against Gram-positive bacteria. The oxazolidinone class includes well-known antibiotics such as linezolid and tedizolid, which inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit .

Case Studies

Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial activity. For instance, modifications to the oxazolidinone ring can enhance potency and reduce resistance in bacterial strains .

Synthetic Applications

Synthesis of Complex Molecules

The compound is utilized in the synthesis of various complex organic molecules. Its unique structure allows for diverse chemical transformations, including nucleophilic substitutions and cyclizations. The chloroethyl group present in derivatives can be replaced by various nucleophiles to create new compounds with altered biological activities.

Synthetic Pathways

Common synthetic routes involve the reaction of this compound with acylating agents or other electrophiles under controlled conditions to yield desired products. For example, reactions with chloroacetyl chloride under basic conditions have been reported to produce potent antibacterial agents .

Biological Studies

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial properties. Investigations into their mechanisms of action reveal that they may inhibit bacterial growth by disrupting protein synthesis pathways .

Potential Anti-inflammatory Effects

Some studies suggest that compounds related to this compound may exhibit anti-inflammatory and analgesic effects due to structural similarities with known anti-inflammatory agents.

Comparative Analysis of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Linezolid | Oxazolidinone antibiotic | Broad-spectrum activity against Gram-positive bacteria |

| Tedizolid | Oxazolidinone derivative | Enhanced potency and reduced resistance potential |

| Contezolid | Newer oxazolidinone | Promising antibacterial activity with unique structural features |

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

4-Methyloxazolidin-2-one

- Molecular Formula: C₄H₇NO₂

- Key Differences : The substitution of a methyl group (CH₃) at the 4-position instead of ethyl (C₂H₅) reduces steric bulk and lipophilicity. This structural variation impacts biological activity; for example, methyl derivatives may exhibit lower membrane permeability compared to ethyl analogs .

- Applications : Used in asymmetric synthesis as chiral auxiliaries (e.g., Evans Syn-Aldol reactions) .

Cycloserine (4-Amino-1,2-oxazolidin-3-one)

- Molecular Formula : C₃H₆N₂O₂

- Key Differences: Cycloserine has an amino (-NH₂) group at the 4-position and an oxo group at the 3-position, making it isomeric to 4-ethyl-1,3-oxazolidin-2-one. This amino group confers antibiotic properties, particularly against tuberculosis, by inhibiting cell wall synthesis .

- Applications : Clinically used as a second-line tuberculosis drug.

3-Ethyl-1,3-oxazolidin-2-one

- Molecular Formula: C₅H₉NO₂

- Key Differences: Positional isomerism (ethyl group at the 3-position instead of 4) alters electronic distribution and reactivity. This compound (CAS: 5261-18-7) is less studied but serves as a niche intermediate in organocatalysis .

Aminophenyl-Oxazolidinone Derivatives

- Example Drugs : Rivaroxaban, Linezolid.

- Key Differences: Incorporation of an aminophenyl moiety enhances binding to biological targets (e.g., Factor Xa in Rivaroxaban). These derivatives exhibit potent anticoagulant or antimicrobial activities .

Toxicity and Regulatory Considerations

- This compound: As a metabolite of nitrofurans, its residues are regulated in food (limit: 1 mg/kg) due to carcinogenic risks .

- Cycloserine : Requires careful dosing to avoid neurotoxicity .

Biological Activity

4-Ethyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are primarily known for their antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of this compound

This compound is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and oxygen. Its structural formula is represented as . The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibiotic.

Target Bacteria

The primary targets of this compound are Gram-positive bacteria, particularly enterococci and staphylococci. The compound exhibits both bacteriostatic and bactericidal effects depending on the bacterial strain involved. For instance, it is bacteriostatic against enterococci and staphylococci but bactericidal against penicillin-susceptible Streptococcus pneumoniae and Bacteroides fragilis .

Mode of Action

The antibacterial activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S ribosomal complex essential for protein translation . This unique mechanism distinguishes oxazolidinones from other antibiotic classes.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For example, a study evaluated various oxazolidinone analogues against methicillin-resistant Staphylococcus aureus (MRSA) and found promising results with minimum inhibitory concentration (MIC) values ranging from 6.6 to 119 μg/mL .

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Notes |

|---|---|---|---|

| 7a | MRSA | 6.6 | Effective against clinical isolates |

| 7b | Enterococcus faecalis | 12.5 | Moderate activity |

| 7c | Streptococcus pneumoniae | <100 | Bactericidal effect observed |

Case Studies

Several studies have focused on the synthesis and evaluation of new oxazolidinone analogues derived from this compound. A notable study synthesized ten new analogues and assessed their antimicrobial properties against MRSA strains. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics like linezolid .

In Vivo Studies

In vivo studies have further supported the efficacy of oxazolidinone derivatives in treating infections. For instance, compounds were tested in mouse models for dermal infections, demonstrating significant antibacterial activity and favorable pharmacokinetic profiles .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4-Ethyl-1,3-oxazolidin-2-one?

Answer:

this compound can be synthesized via enzymatic routes or nucleophilic substitution. A robust approach involves the reaction of 2-aminoalcohols with dimethyl carbonate under immobilized enzymatic catalysis, which offers high regioselectivity and avoids harsh conditions. Kinetic modeling of this reaction reveals consecutive steps: (i) carbamate formation and (ii) cyclization, with rate constants dependent on temperature and enzyme loading . For functionalization, Mitsunobu coupling (using DIAD and triphenylphosphine) enables attachment to polymer resins via hydroxyl groups, achieving >85% loading efficiency .

Q. Advanced: How can structural ambiguities in this compound derivatives be resolved during crystallographic analysis?

Answer:

High-resolution X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. For example, the crystal structure of a related compound, 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one, was resolved with an R factor of 0.043 by optimizing data-to-parameter ratios (≥8.5) and validating thermal displacement parameters . Twinned data or low-resolution datasets require SHELXE for phase extension and OLEX2 integration. Challenges like pseudosymmetry in derivatives may necessitate Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via carbonyl resonance at ~174 ppm (C=O) and splitting patterns for ethyl groups .

- IR Spectroscopy : Stretching bands at ~1749 cm⁻¹ (oxazolidinone C=O) and ~1250 cm⁻¹ (C-N-C linkage) .

- Mass Spectrometry : Exact mass determination (e.g., 372.0644 g/mol for a dichlorophenyl derivative) ensures purity and validates synthetic routes .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The ethyl group at C4 induces steric hindrance, slowing reactions at the oxazolidinone carbonyl. Electron-withdrawing substituents (e.g., chloro in 3-{1-[(2,4-dichlorophenoxy)acetyl]piperidinyl} derivatives) enhance electrophilicity, enabling efficient acylation at 0°C with 1.5 eq. of acyl chloride. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier reduction compared to unsubstituted analogs .

Q. Basic: What safety protocols are critical during large-scale synthesis of this compound?

Answer:

- Handling : Use nitrile gloves and fume hoods to avoid inhalation (PEL = 5 mg/m³).

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Hydrolyze under basic conditions (pH >12, 60°C) to degrade oxazolidinone rings into non-toxic amines .

Q. Advanced: How can kinetic modeling optimize enzymatic synthesis of this compound?

Answer:

A two-step consecutive reaction model fits the enzymatic process:

Carbamate formation : Rate = , where = 0.45 L/mol·min at 40°C.

Cyclization : Rate = , = 0.12 min⁻¹.

Parameter estimation via nonlinear regression (MATLAB) reveals substrate inhibition above 2 M dimethyl carbonate. Immobilized enzyme reactors achieve 92% yield at 50°C with a residence time of 2 hours .

Q. Advanced: What strategies enhance the antimicrobial activity of this compound derivatives?

Answer:

- Structural Modifications : Introducing fluoro or morpholinomethyl groups (e.g., 3-amino-5-morpholinomethyl derivatives) improves lipophilicity (logP = 1.8) and membrane penetration .

- SAR Studies : Pyridine substitution (replacing phenyl) increases potency against Mycobacterium tuberculosis (MIC = 2 µM) by enhancing H-bonding to enoyl-ACP reductase .

Q. Basic: How are computational tools used to predict the stability of this compound derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., ring-opening hydrolysis) under physiological pH.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to oxidation. For example, the C5 position in 4-ethyl derivatives shows higher reactivity ( = 0.32) .

Properties

IUPAC Name |

4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313993 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-60-0 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.